molecular formula C13H18ClF3N2O B12766891 (R)-Mabuterol CAS No. 56707-26-7

(R)-Mabuterol

Cat. No.: B12766891
CAS No.: 56707-26-7
M. Wt: 310.74 g/mol
InChI Key: JSJCTEKTBOKRST-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Mabuterol is a chiral compound belonging to the class of beta-adrenergic agonists. It is primarily used for its bronchodilator effects, making it a valuable compound in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ®-enantiomer of Mabuterol is known for its higher potency and selectivity towards beta-2 adrenergic receptors compared to its (S)-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Mabuterol typically involves the following steps:

    Chiral Resolution: The separation of the racemic mixture of Mabuterol into its ®- and (S)-enantiomers. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

    Asymmetric Synthesis: An alternative method involves the asymmetric synthesis of ®-Mabuterol using chiral catalysts or chiral auxiliaries to ensure the selective formation of the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-Mabuterol often employs large-scale chiral resolution techniques due to their efficiency and cost-effectiveness. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly used for this purpose. Additionally, advancements in asymmetric synthesis have made it possible to produce ®-Mabuterol with high enantiomeric purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

®-Mabuterol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ®-Mabuterol into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Mabuterol is studied for its stereoselective synthesis and chiral resolution techniques. Researchers explore new methods to improve the efficiency and selectivity of these processes.

Biology

Biologically, ®-Mabuterol is used to study beta-adrenergic receptor interactions and their effects on cellular signaling pathways. It serves as a model compound for understanding the pharmacodynamics and pharmacokinetics of beta-adrenergic agonists.

Medicine

Medically, ®-Mabuterol is utilized in the development of bronchodilators for treating respiratory conditions. Its high selectivity for beta-2 adrenergic receptors makes it a valuable tool in designing drugs with fewer side effects.

Industry

In the pharmaceutical industry, ®-Mabuterol is used in the formulation of inhalers and other respiratory medications. Its stability and efficacy make it a preferred choice for long-term treatment options.

Mechanism of Action

®-Mabuterol exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the respiratory tract. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the bronchi and improving airflow. The compound’s high selectivity for beta-2 receptors minimizes its effects on beta-1 receptors, reducing the risk of cardiovascular side effects.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.

    Formoterol: A long-acting beta-2 agonist with similar applications in respiratory medicine.

    Terbutaline: A beta-2 agonist used for asthma and COPD treatment.

Uniqueness of ®-Mabuterol

®-Mabuterol stands out due to its high enantiomeric purity and selectivity for beta-2 adrenergic receptors. This selectivity results in fewer side effects and improved therapeutic outcomes compared to other beta-2 agonists. Additionally, its stability and efficacy make it a preferred choice in both clinical and industrial settings.

Properties

CAS No.

56707-26-7

Molecular Formula

C13H18ClF3N2O

Molecular Weight

310.74 g/mol

IUPAC Name

(1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol

InChI

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m0/s1

InChI Key

JSJCTEKTBOKRST-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.